

Certificate of analysis for Benzy(phenyl)sulfane-d2 reference material

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Compound of Interest

Compound Name: Benzy(phenyl)sulfane-d2

Cat. No.: B15562210

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Comparative Guide to Benzyl(phenyl)sulfane-d2 Reference Material

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Benzyl(phenyl)sulfane-d2 reference material with its non-deuterated counterpart and another commercially available deuterated internal standard. The information is intended to assist researchers in selecting the most appropriate reference material for their analytical needs, particularly in quantitative studies using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Product Performance Comparison

The selection of a suitable internal standard is critical for the accuracy and precision of quantitative analytical methods. Deuterated standards, such as Benzyl(phenyl)sulfane-d2, are often considered the gold standard for applications involving mass spectrometry due to their similar physicochemical properties to the analyte of interest, which helps to compensate for variability during sample preparation and analysis.

Quantitative Data Summary

The following table summarizes the key analytical specifications for Benzyl(phenyl)sulfane-d2, its non-deuterated analog Benzyl phenyl sulfide, and a common alternative deuterated

standard, Toluene-d8. The data for Benzyl(phenyl)sulfane-d2 is representative of typical specifications for high-quality deuterated internal standards, as a specific Certificate of Analysis was not publicly available.

Parameter	Benzyl(phenyl)sulfane-d2 (Representative)	Benzyl phenyl sulfide	Toluene-d8
Chemical Formula	C ₁₃ H ₁₀ D ₂ S	C ₁₃ H ₁₂ S	C ₇ D ₈
Molecular Weight	202.31 g/mol	200.30 g/mol	100.19 g/mol
CAS Number	2845106-76-3	831-91-4	2037-26-5
Chemical Purity	≥98% (by HPLC/GC)	>98.0% (by GC)[1]	≥99.5%
Isotopic Purity	≥98 atom % D	Not Applicable	≥99 atom % D
Appearance	White to off-white solid	White to light yellow powder/crystal[1]	Colorless liquid
Melting Point	40-44 °C	41.0 to 43.0 °C[1]	-95 °C

Experimental Protocols

Detailed methodologies for the characterization and use of these reference materials are provided below. These protocols are based on standard analytical practices for small molecules.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of Benzyl(phenyl)sulfane-d2 and Benzyl phenyl sulfide.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a known amount of the reference material in the mobile phase to a concentration of approximately 1 mg/mL.
- Procedure: Inject the sample onto the column and record the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for confirming the identity and determining the isotopic purity of deuterated standards.

- Instrumentation: A GC-MS system with an electron ionization (EI) source.
- GC Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, ramp to 280 °C.
- MS Parameters: EI at 70 eV, scan range m/z 50-300.
- Sample Preparation: Prepare a dilute solution of the standard in a volatile organic solvent (e.g., dichloromethane).
- Procedure: Inject the sample into the GC-MS. The mass spectrum will confirm the molecular weight and fragmentation pattern, while the relative abundance of the deuterated and non-deuterated molecular ions will determine the isotopic purity.

Quantitative Analysis by Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR can be used to determine the purity of the reference material against a certified internal standard.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which both the sample and a certified internal standard are soluble (e.g., Chloroform-d).
- Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
- Sample Preparation: Accurately weigh the reference material and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
- Acquisition Parameters: Use a calibrated 90° pulse and a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full signal recovery.
- Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:

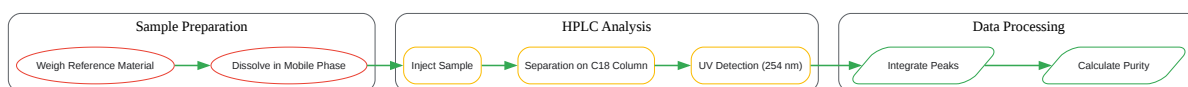
$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (MW_{\text{analyte}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * \text{Purity}_{\text{IS}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- IS = Internal Standard

Visualizations

The following diagrams illustrate the experimental workflows for the analytical techniques described above.



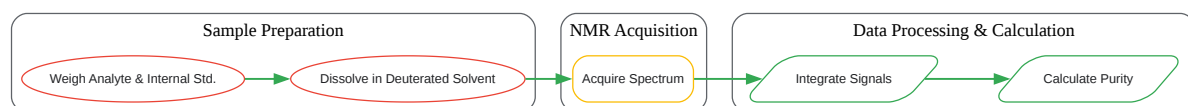
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Caption: HPLC Workflow for Purity Determination.



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Caption: GC-MS Workflow for Identity and Isotopic Purity.



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Caption: qNMR Workflow for Purity Assay.

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References

- 1. Benzy(phenyl)sulfane-d2 [chembk.com]
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